Paratropic Ring-Current Topology Differentiates s-Indacene from as-Indacene
Current density maps computed at the CTOCD-DZ/6-31G**//B3LYP/6-31G** level demonstrate that s-indacene sustains a strong global paratropic ring current, placing it in the same paratropic class as pentalene (1(0)), while its constitutional isomer as-indacene is not part of this specific homologous comparison series and would exhibit a distinct local-current topology due to its angular fusion geometry [1]. In fused dimer systems, s-indaceno[2,1-a]-s-indacene (s-ID) and as-indaceno[3,2-b]-as-indacene (as-ID) display disparate antiaromaticity-driven electronic properties, confirming that the rectilinear (s-) vs. angular (as-) fusion pattern is a decisive structural determinant of paratropic character [2].
| Evidence Dimension | Ring-current topology / paratropic character |
|---|---|
| Target Compound Data | Strong global paratropic ring current (s-indacene, rectilinear arrangement) |
| Comparator Or Baseline | as-indacene (angular arrangement) displays a different current-localization pattern; pentalene is also paratropic (baseline). |
| Quantified Difference | Qualitative distinction: s-indacene belongs to a well-defined paratropic category alongside pentalene (1(0)), whereas as-indacene is excluded from this category due to altered topology. |
| Conditions | CTOCD-DZ/6-31G**//B3LYP/6-31G** current density mapping; s-ID vs as-ID dimer comparison. |
Why This Matters
Procurement decisions that interchange s-indacene with as-indacene will alter magnetic response and antiaromaticity-driven properties because the two isomers support fundamentally different ring-current architectures.
- [1] Havenith, R. W. A.; Engelberts, J. J.; Fowler, P. W.; Steiner, E.; van Lenthe, J. H.; Lazzeretti, P. Localisation and reversal of paratropic ring currents in molecules with formal anti-aromatic electron counts. Phys. Chem. Chem. Phys. 2004, 6, 289-294. View Source
- [2] Xu, T.; Hou, X.; Han, Y.; Wei, H.; Li, Z.; Chi, C. Fused Indacene Dimers. Angewandte Chemie 2023, e202304937. View Source
